N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine
Overview
Description
Preparation Methods
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine typically involves the reaction of 4-(2-methoxyethoxy)benzyl chloride with 2-methyl-2-propanamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological processes and interactions, particularly in proteomics research.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine can be compared with similar compounds such as N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine. Both compounds share a similar benzyl group but differ in their amine structures. The unique structure of this compound imparts distinct chemical and biological properties, making it suitable for specific applications .
Similar Compounds
- N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine
- 4-(2-Methoxy-ethoxy)-benzaldehyde
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)15-11-12-5-7-13(8-6-12)17-10-9-16-4/h5-8,15H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKWTOXTWITGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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